5-(Ethylamino)naphthalen-1-ol
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Description
“5-(Ethylamino)naphthalen-1-ol” seems to be a derivative of naphthalene, which is the most abundant single component of coal tar . Naphthalene derivatives have been used in various organic transformations due to their multiple reactive sites .
Synthesis Analysis
Naphthalene derivatives can be synthesized through various methods. For instance, a series of naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond .Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be analyzed using various techniques such as hologram quantitative structure activity relationship and comparative molecular field analysis .Chemical Reactions Analysis
Naphthalene and its derivatives can undergo various chemical reactions. For example, 1-naphthol can undergo Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene .Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(ethylamino)naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-13-11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8,13-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDKHUCJTRYSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC2=C1C=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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